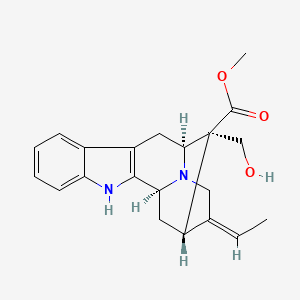

(Z)-Akuammidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H24N2O3 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

methyl (1S,12S,13S,14S,15Z)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |

InChI |

InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3+/t15-,17-,18-,21-/m0/s1 |

InChI Key |

RCEFXZXHYFOPIE-DNTDCJNWSA-N |

Isomeric SMILES |

C/C=C/1\CN2[C@H]3C[C@@H]1[C@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

(Z)-Akuammidine natural sources and isolation

An In-depth Technical Guide to the Natural Sources and Isolation of (Z)-Akuammidine

Introduction

This compound is a monoterpene indole alkaloid that has garnered significant scientific interest due to its complex chemical structure and potential pharmacological applications[1]. Primarily recognized for its interaction with opioid receptors, this bioactive compound is a subject of research in pain modulation and cellular signaling pathways[1][2]. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its biological interactions for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound is found in several plant species, predominantly within the Apocynaceae family. The primary and most commercially relevant source is the seeds of the West African tree, Picralima nitida[1][3]. Other notable sources include various species of Vinca and Aspidosperma.

The seeds of Picralima nitida, commonly known as akuamma seeds, have a history of use in traditional African medicine for treating pain and fever[3][4]. The plant's stem bark, fruit rind, and seeds are all known to contain a variety of indole alkaloids, including this compound[5]. In addition to Picralima nitida, this compound has been identified in other plants such as Vinca minor (lesser periwinkle) and Aspidosperma quebracho-blanco[6][7][8]. In Vinca minor, while present, it is considered a minor alkaloid constituent[9]. The quantitative presence of total alkaloids in the stem bark of Picralima nitida has been reported to be around 2.43%[10].

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The complexity of the alkaloid mixture in the raw plant material necessitates sophisticated separation techniques to achieve high purity.

General Experimental Workflow

The general procedure for isolating this compound involves initial solvent extraction from the powdered plant material, followed by acid-base liquid-liquid partitioning to separate the alkaloids from other plant constituents. Further purification is then achieved using various chromatographic techniques.

Detailed Experimental Protocols

Protocol 1: Isolation from Picralima nitida Seeds using pH-Zone-Refining Countercurrent Chromatography [4][11]

This method is particularly effective for separating complex mixtures of alkaloids with similar properties.

-

Initial Extraction :

-

Powdered Picralima nitida seeds are subjected to extraction with a suitable organic solvent like dichloromethane (DCM).

-

The resulting extract contains a mixture of akuamma alkaloids.

-

-

Liquid-Liquid Extraction and Crystallization :

-

Initial purification can be achieved through liquid-liquid extraction to separate alkaloids based on their solubility and polarity.

-

Selective crystallization can be employed to isolate some of the more abundant alkaloids. However, for alkaloids like this compound, which may be present in lower concentrations or have similar solubility to other alkaloids, further purification is necessary.

-

-

pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC) :

-

A two-phase solvent system is selected. A common system is hexane-ethyl acetate-methanol-water (HEMWat) or methyl tert-butyl ether (MTBE)-acetonitrile-water, modified with an acid (e.g., 10 mM HCl) or a base (e.g., 10 mM triethylamine) to optimize the partition coefficients (K) of the target alkaloids.

-

The crude alkaloid extract is loaded onto the CCC column.

-

The separation is based on the differential partitioning of the alkaloids between the two liquid phases as the mobile phase moves through the stationary phase, with the pH gradient facilitating the separation.

-

Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure this compound.

-

-

Identification and Characterization :

-

The purified fractions are subjected to spectroscopic analysis, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm the structure and purity of this compound by comparing the data with literature values.

-

Protocol 2: Isolation from Vinca minor Leaves [12]

-

Extraction :

-

100–150 g of dried and powdered Vinca minor leaves are submerged in ethyl acetate for 30 minutes.

-

The extract volume is reduced using a rotary evaporator.

-

-

Acid-Base Extraction :

-

The concentrated ethyl acetate extract is then extracted with 1 M HCl.

-

The acidic aqueous layer, now containing the protonated alkaloids, is basified to pH 8 with NaOH.

-

This basic solution is then back-extracted with ethyl acetate to recover the total alkaloid fraction in the organic phase.

-

-

Thin-Layer Chromatography (TLC) :

-

The total alkaloid extract is separated by preparative TLC using a solvent system of ethyl acetate:methanol (9:1, v/v).

-

The separated bands are visualized (e.g., under UV light), and the band corresponding to the target alkaloids is scraped from the plate.

-

-

Further Purification :

-

The harvested silica is extracted to recover the alkaloids.

-

If necessary, a second TLC separation using a different solvent system (e.g., pure methanol) is performed to isolate pure compounds.

-

Quantitative Data

The yield of this compound can vary significantly depending on the natural source, the specific part of the plant used, geographical location, and the extraction and purification methods employed. The following table summarizes available data on the presence and quantification of this compound and related alkaloids.

| Plant Source | Plant Part | Compound | Quantity/Yield | Reference |

| Picralima nitida | Stem Bark | Total Alkaloids | 2.43% of dry weight | [10] |

| Picralima nitida | Seeds | This compound | Major alkaloid | [4][5] |

| Vinca minor | Leaves | This compound | Minor alkaloid | [9] |

Biological Activity and Signaling Pathway

This compound's primary pharmacological activity is its interaction with opioid receptors. It acts as an agonist, with a notable preference for the µ-opioid receptor (MOR).

This compound has been shown to bind to µ-, δ-, and κ-opioid receptors with Ki values of 0.6 µM, 2.4 µM, and 8.6 µM, respectively[2][13]. Its agonist activity at the µ-opioid receptor is considered weak[14][15]. This interaction is believed to be the basis for the traditional use of Picralima nitida seeds as an analgesic[3]. The agonist action of akuammidine at µ-opioid receptors has been confirmed through antagonism by naloxone and the selective µ-opioid receptor antagonist CTOP[2].

Conclusion

This compound is a pharmacologically relevant indole alkaloid primarily sourced from Picralima nitida. Its isolation requires multi-step extraction and advanced chromatographic techniques to achieve high purity. Understanding the nuances of its natural distribution and the detailed protocols for its purification are crucial for advancing research into its therapeutic potential, particularly in the development of novel analgesics and other neuropharmacological agents. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this promising natural product.

References

- 1. This compound | 113973-31-2 | NEA97331 | Biosynth [biosynth.com]

- 2. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Picralima - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. US5290553A - Alkaloids of picralima nitida used for treatment of protozoal diseases - Google Patents [patents.google.com]

- 6. Akuammidine | C21H24N2O3 | CID 15558574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plant Vinca minor (Apocynaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis of (Z)-Akuammidine in Picralima nitida

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of (Z)-Akuammidine, a prominent monoterpenoid indole alkaloid found in Picralima nitida. The document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in its formation. It is designed to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and pharmacology who are interested in the biosynthesis and potential applications of this class of compounds.

The biosynthesis of this compound is a complex process that is part of the broader sarpagan and akuammiline alkaloid biosynthetic network. While the complete pathway has been elucidated through studies across various species of the Apocynaceae family, this guide focuses on the core enzymatic reactions leading to this compound, with specific data drawn from closely related organisms where direct information from Picralima nitida is not yet available.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound originates from the universal monoterpenoid indole alkaloid precursor, strictosidine. The pathway involves a series of enzymatic transformations, including condensation, deglycosylation, reduction, and cyclization reactions.

The initial and pivotal step is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR) , to yield strictosidine.[1] This is the committed step for the biosynthesis of the vast majority of indole alkaloids.[1] Following its synthesis, strictosidine is deglycosylated by strictosidine-β-D-glucosidase (SGD) to form strictosidine aglycone. This unstable intermediate is then converted to the central intermediate, geissoschizine.

The key branching point towards the sarpagan and akuammiline alkaloids is the oxidative cyclization of geissoschizine. This reaction is catalyzed by a cytochrome P450-dependent enzyme known as sarpagan bridge enzyme (SBE) .[2] SBE facilitates the formation of a C5-C16 bond, leading to the production of polyneuridine aldehyde and its C16 epimer, akuammidine aldehyde.[2] this compound is then derived from akuammidine aldehyde through subsequent enzymatic modifications, which may involve reductases and deformylases.

Quantitative Data

Quantitative kinetic data for the enzymes specifically from Picralima nitida are not extensively documented in the current literature. However, studies on homologous enzymes from other Apocynaceae species provide valuable insights into their catalytic efficiencies.

Table 1: Kinetic Parameters of Strictosidine Synthase (STR) from Catharanthus roseus

| Substrate | Apparent Km (mM) | Reference |

| Tryptamine | 2.3 | [3] |

| Secologanin | 3.4 | [3] |

Table 2: Kinetic Parameters of Sarpagan Bridge Enzyme (SBE) Homologs

| Enzyme Source | Substrate | Apparent Km (µM) | Reference |

| Rauvolfia serpentina | Geissoschizine | 22.5 | [2] |

| Gelsemium sempervirens | Geissoschizine | 35.3 | [2] |

| Catharanthus roseus | Tetrahydroalstonine | 19.6 | [2] |

Table 3: Quantitative Phytochemical Analysis of Picralima nitida Seeds and Pods

| Phytochemical | Seed Extract (%) | Pod Extract (%) | Reference |

| Alkaloids | 6.0 | 7.6 | [4] |

Note: The data in Tables 1 and 2 are from homologous enzymes and serve as an illustrative reference for the catalytic properties of enzymes in the this compound biosynthetic pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of advanced molecular biology and analytical chemistry techniques. The following are detailed methodologies for key experiments cited in the literature.

3.1. Heterologous Expression and Characterization of Biosynthetic Enzymes

This protocol describes the functional characterization of enzymes like STR and SBE by expressing them in a heterologous host system.

-

Gene Cloning and Vector Construction: The open reading frames of the candidate genes (e.g., STR, SBE) are amplified from a cDNA library of the source organism (e.g., P. nitida or a related species) using PCR. The amplified DNA is then cloned into an appropriate expression vector, such as a yeast expression vector (e.g., pYES-DEST52) or a plant expression vector (e.g., pEAQ-HT).

-

Heterologous Expression:

-

Yeast (Saccharomyces cerevisiae): The expression vector is transformed into a suitable yeast strain. The transformed yeast is cultured in an appropriate medium to induce protein expression. For cytochrome P450 enzymes like SBE, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.[5]

-

Nicotiana benthamiana (Transient Expression): The plant expression vector is introduced into Agrobacterium tumefaciens. The transformed Agrobacterium is then infiltrated into the leaves of N. benthamiana. The plant machinery transcribes and translates the gene of interest, producing the active enzyme within the leaf tissue.

-

-

Enzyme Assays:

-

Microsome Preparation (for P450s): For membrane-bound enzymes like SBE expressed in yeast, microsomal fractions are prepared by differential centrifugation of the cell lysate.

-

In Vitro Assay: The prepared enzyme (e.g., purified STR or SBE-containing microsomes) is incubated with the substrate (e.g., tryptamine and secologanin for STR; geissoschizine for SBE) in a suitable buffer at an optimal temperature and pH. The reaction is typically initiated by adding a cofactor (e.g., NADPH for SBE).

-

Product Analysis: The reaction is quenched, and the products are extracted with an organic solvent. The extracted products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to identify and quantify the enzymatic products by comparison with authentic standards.[2]

-

3.2. Virus-Induced Gene Silencing (VIGS)

VIGS is a reverse genetics tool used to study the function of a gene by transiently silencing its expression in the plant.

-

Vector Construction: A fragment of the target gene is cloned into a VIGS vector, such as a Tobacco Rattle Virus (TRV)-based vector.[6][7]

-

Plant Inoculation: The VIGS construct, along with a helper plasmid, is introduced into Agrobacterium tumefaciens. The transformed Agrobacterium is then infiltrated into the leaves or other suitable tissues of the plant (e.g., a species of the Apocynaceae family).[6]

-

Gene Silencing and Metabolite Analysis: The virus spreads systemically through the plant, and the plant's RNA interference machinery recognizes the viral RNA carrying the target gene fragment, leading to the degradation of the endogenous mRNA of the target gene. After a period of incubation, the metabolic profile of the silenced plants is compared to that of control plants (inoculated with an empty vector). A decrease in the concentration of a specific metabolite in the silenced plants suggests that the silenced gene is involved in its biosynthesis. Metabolite analysis is typically performed using LC-MS.

Visualizations

The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for enzyme characterization.

Caption: Biosynthetic pathway of this compound from primary precursors.

Caption: Experimental workflow for enzyme characterization.

References

- 1. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 2. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Biolistic-Mediated Virus-Induced Gene Silencing in Apocynaceae to Map Biosynthetic Pathways of Alkaloids | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

(Z)-Akuammidine: A Technical Guide to its Physical and Chemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known physical and chemical properties of (Z)-Akuammidine, an indole alkaloid of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound, also known as (19Z)-Rhazine, is a natural product primarily isolated from plants of the Apocynaceae family, such as Picralima nitida and Gelsemium elegans[1]. Its complex polycyclic structure and biological activity have made it a subject of interest in medicinal chemistry and pharmacology.

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄N₂O₃ | [1][2] |

| Molecular Weight | 352.4 g/mol | [1][2] |

| Appearance | Crystalline solid/Powder | [1] |

| Melting Point | 240-242 °C | [1] |

| Boiling Point (Predicted) | 513.0 ± 50.0 °C | [1] |

| pKa (Predicted) | 14.79 ± 0.10 | [1] |

| XLogP3 | 1.5 | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Purity (Commercially Available) | >98% | [1] |

| CAS Number | 113973-31-2 | [1] |

Spectroscopic Data

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physical and chemical properties of this compound. These protocols are based on standard laboratory techniques for the analysis of organic compounds, particularly alkaloids.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (240-242 °C).

-

Data Recording: Decrease the heating rate to 1-2 °C per minute and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. The melting point is reported as this range.

Determination of pKa by NMR Spectroscopy

The acid dissociation constant (pKa) of this compound can be determined by monitoring the chemical shifts of specific protons as a function of pH using ¹H NMR spectroscopy.

Protocol:

-

Sample Preparation: Prepare a series of solutions of this compound in a suitable solvent system (e.g., D₂O/methanol-d₄) across a range of pH values.

-

NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.

-

Data Analysis: Identify a proton signal that shows a significant chemical shift change with pH. Plot the chemical shift of this proton against the pH of the solution.

-

pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.

Isolation by pH-Zone-Refining Countercurrent Chromatography

A general workflow for the isolation of akuamma alkaloids, including this compound, from Picralima nitida seeds is outlined below. This method separates compounds based on their pKa and hydrophobicity.

Protocol Details:

-

Extraction: Ground seeds of Picralima nitida are extracted with a suitable solvent such as methanol to obtain a crude alkaloid extract.

-

Chromatography: The crude extract is subjected to pH-zone-refining countercurrent chromatography. A two-phase solvent system (e.g., methyl tert-butyl ether-acetonitrile-water) is employed, with an acid (e.g., HCl) in the mobile phase and a base (e.g., triethylamine) in the stationary phase to create a pH gradient.

-

Separation: The alkaloids partition between the two phases based on their pKa values and hydrophobicity, leading to their separation.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Purification and Identification: Fractions containing the target compound are combined, and the solvent is removed. The purity of the isolated this compound is assessed by HPLC, and its structure is confirmed by NMR and mass spectrometry.

Biological Activity and Signaling Pathway

This compound is reported to have potential analgesic and antineoplastic effects. Its analgesic properties are believed to be mediated through its interaction with opioid receptors, particularly as a μ-opioid receptor agonist[1]. The binding of this compound to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain perception.

The following diagram illustrates the proposed signaling pathway of this compound at the μ-opioid receptor.

Pathway Description:

-

This compound Binding: this compound binds to the extracellular domain of the μ-opioid receptor.

-

G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated intracellular G-protein (Gi/o). The G-protein exchanges GDP for GTP and dissociates into its α and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated α subunit of the G-protein inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: The reduction in cAMP and the direct action of the G-protein subunits lead to the opening of potassium channels (hyperpolarization) and the closing of calcium channels, which decreases neurotransmitter release.

-

Analgesic Effect: The overall effect is a reduction in neuronal excitability, leading to the analgesic properties of the compound.

-

β-Arrestin Pathway: Additionally, the activated receptor can be phosphorylated, leading to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling.

References

(Z)-Akuammidine: An In-Depth Technical Guide for Researchers

(Z)-Akuammidine (CAS Number: 113973-31-2) is an indole alkaloid that has garnered significant interest within the scientific community for its potential as a potent µ-opioid agonist.[1] Isolated from natural sources such as the roots of Gelsemium elegans and the seeds of Picralima nitida, this compound presents a complex chemical structure and promising pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, pharmacological activity with a focus on its interaction with opioid receptors, and insights into its synthesis and experimental evaluation. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents.

Chemical and Physical Properties

This compound, also known as (19Z)-Rhazine, is a crystalline solid with the molecular formula C₂₁H₂₄N₂O₃ and a molecular weight of 352.43 g/mol .[1][4] Its chemical structure and key physicochemical properties are summarized in the table below. While some of these properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 113973-31-2 | [1][2][4] |

| Molecular Formula | C₂₁H₂₄N₂O₃ | [1][5] |

| Molecular Weight | 352.43 g/mol | [4][6] |

| Appearance | Crystalline solid | [1][6] |

| Melting Point | 240-242 °C | [1][4] |

| Boiling Point (Predicted) | 513.0 ± 50.0 °C | [1] |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 14.79 ± 0.10 | [1] |

| Purity | >98% (Commercially available) | [1][6] |

Pharmacological Activity: A Focus on Opioid Receptors

Opioid Receptor Binding Affinity of Akuammidine

Research on Akuammidine has demonstrated a preference for the µ-opioid receptor. The binding affinities (Ki) at the µ, δ, and κ-opioid binding sites are presented in the following table.

| Receptor Subtype | Ki (µM) |

| µ-opioid receptor | 0.6 |

| δ-opioid receptor | 2.4 |

| κ-opioid receptor | 8.6 |

Data from Menzies et al. (1998) for Akuammidine.[7]

These findings suggest that while Akuammidine interacts with multiple opioid receptors, it exhibits the highest affinity for the µ-opioid receptor. It is important to note that this data is for the (E)-isomer, and further studies are required to determine the precise binding profile of this compound.

Mechanism of Action: µ-Opioid Receptor Signaling

As a µ-opioid receptor agonist, this compound is expected to modulate downstream signaling pathways upon binding to the receptor. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Activation of this pathway leads to a cascade of intracellular events, ultimately resulting in the modulation of neuronal excitability and neurotransmitter release, which are central to its analgesic effects.

The following diagram illustrates the canonical µ-opioid receptor signaling pathway.

Caption: Canonical µ-opioid receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for advancing research in this area. While specific, published step-by-step protocols for this compound are limited, this section outlines general methodologies based on the available literature for related compounds and standard pharmacological assays.

Synthesis of this compound

The total synthesis of complex indole alkaloids like this compound is a challenging endeavor. Published synthetic routes for related sarpagine-ajmaline-koumine type alkaloids often involve multi-step sequences. A key transformation in the synthesis of both akuammidine and this compound involves an aldol condensation with formaldehyde. The following diagram provides a high-level overview of a potential synthetic workflow.

Caption: Generalized synthetic workflow for this compound.

In Vitro Biological Evaluation: Radioligand Binding Assay

To determine the binding affinity of this compound for opioid receptors, a competitive radioligand binding assay is a standard method.

Objective: To determine the inhibitory constant (Ki) of this compound at the µ, δ, and κ-opioid receptors.

Materials:

-

Membrane preparations from cells expressing the human µ, δ, or κ-opioid receptor.

-

Radioligand specific for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

-

This compound test compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., naloxone).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Protocol:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, include a high concentration of a non-labeled antagonist (e.g., naloxone).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Biological Evaluation: Hot Plate Test for Analgesia

The hot plate test is a common in vivo assay to assess the analgesic effects of opioid agonists.

Objective: To evaluate the antinociceptive efficacy of this compound in a rodent model.

Materials:

-

Male or female mice or rats of a specific strain (e.g., C57BL/6 mice).

-

Hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C).

-

This compound solution for injection (e.g., subcutaneous or intraperitoneal).

-

Vehicle control (e.g., saline).

-

Positive control (e.g., morphine).

Protocol:

-

Acclimation: Acclimate the animals to the testing room and handling procedures for several days before the experiment.

-

Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound, vehicle, or the positive control to different groups of animals.

-

Post-treatment Measurements: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place each animal back on the hot plate and record the response latency.

-

Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound is a promising natural product with potent µ-opioid agonist activity. Its complex structure presents a challenge for synthetic chemists but also offers opportunities for the development of novel analgesics. This technical guide has summarized the current knowledge on this compound, including its physicochemical properties, pharmacological profile, and general experimental methodologies. Further research is warranted to fully elucidate the specific binding affinities, functional activities, and in vivo efficacy of this compound. The detailed experimental protocols and visualizations provided herein are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this compound.

References

- 1. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 2. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. pnas.org [pnas.org]

- 5. μ-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Initial pharmacological screening of (Z)-Akuammidine

An In-Depth Technical Guide to the Initial Pharmacological Screening of (Z)-Akuammidine

Introduction

This compound is a prominent indole alkaloid derived from the seeds of the West African tree Picralima nitida, commonly known as the akuamma tree.[1] Traditionally, these seeds have been utilized in folk medicine for the management of pain and fever.[2][3] Modern pharmacological investigations have sought to elucidate the scientific basis for these ethnobotanical uses, focusing on the interaction of constituent alkaloids, such as this compound, with various central nervous system targets. This document provides a comprehensive technical overview of the initial pharmacological screening of this compound, detailing its receptor interaction profile, functional activity, and in vivo effects. The primary focus of initial research has been on its activity at opioid receptors.[2][3][4]

Pharmacological Profile: Quantitative Data Summary

The initial pharmacological evaluation of this compound has centered on its affinity for and activity at opioid receptors. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: Opioid Receptor Binding Affinity of this compound

This table presents the dissociation constants (Kᵢ) of this compound at the three classical opioid receptors: mu (µ), delta (δ), and kappa (κ). Lower Kᵢ values are indicative of higher binding affinity.

| Receptor Subtype | Kᵢ (µM) | Reference |

| Mu (µ) Opioid Receptor | 0.32 - 0.6 | [4][5][6][7] |

| Delta (δ) Opioid Receptor | 2.4 | [4] |

| Kappa (κ) Opioid Receptor | 8.6 | [4][5] |

Data indicate a preferential binding affinity of this compound for the µ-opioid receptor over the κ- and δ-opioid receptors.[4][5]

Table 2: In Vitro Functional Activity of this compound

This table summarizes the functional activity of this compound at the µ-opioid receptor, specifically its ability to inhibit the production of cyclic AMP (cAMP), a key second messenger.

| Assay | Cell Line | Parameter | Value (µM) | Reference |

| cAMP Inhibition | HEK-293 | IC₅₀ | 3.14 | [6][7] |

The IC₅₀ value reflects the concentration of this compound required to inhibit 50% of the forskolin-induced cAMP production, confirming its agonist activity at the µ-opioid receptor.[6][7]

Table 3: In Vivo Antinociceptive Effects of this compound

This table outlines the experimental conditions and outcomes of in vivo studies designed to assess the analgesic (antinociceptive) properties of this compound in animal models of pain.

| Assay | Animal Model | Doses Tested (mg/kg, s.c.) | Outcome | Reference |

| Tail Flick | C57BL/6 Mice | 3, 10, 30 | Limited efficacy | [2][8] |

| Hot Plate | C57BL/6 Mice | 3, 10, 30 | Limited efficacy | [2][8] |

Despite demonstrating in vitro agonist activity at the µ-opioid receptor, this compound showed limited antinociceptive effects in these standard thermal pain assays.[2]

Mechanism of Action and Signaling

This compound's primary mechanism of action is as an agonist at the µ-opioid receptor (µOR).[4][9][10] Upon binding, it activates the receptor, which is a G-protein coupled receptor (GPCR). This activation preferentially engages the Gαᵢ/₀ subunit of the associated heterotrimeric G-protein. The activated Gαᵢ/₀ subunit then inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular levels of cyclic AMP (cAMP).[6][7] This signaling cascade is a hallmark of µOR agonists. Studies have also shown that this compound causes minimal recruitment of β-arrestin 2, a protein involved in receptor desensitization and internalization, as well as mediating alternative signaling pathways.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. The following sections describe the key experimental protocols used in the initial screening of this compound.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Objective : To quantify the affinity of this compound for µ, κ, and δ opioid receptors.

-

Materials :

-

Cell membranes prepared from HEK-293 cells stably expressing the human µ, κ, or δ opioid receptor.

-

Radioligands: [³H]DAMGO (for µOR), [³H]U-69,593 (for κOR), and [³H]DPDPE (for δOR).[2][6]

-

This compound at various concentrations.

-

Incubation buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure :

-

Cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound, this compound.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

-

Data are analyzed using non-linear regression to calculate the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding), which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

-

cAMP Inhibition GloSensor™ Assay

This functional assay measures the ability of an agonist to activate Gαᵢ/₀-coupled receptors and inhibit adenylyl cyclase activity.

-

Objective : To determine the potency (IC₅₀) and efficacy of this compound as a functional agonist at the µ-opioid receptor.

-

Materials :

-

Procedure :

-

Transfected cells are plated in a multi-well plate and incubated.

-

The cells are then incubated with the GloSensor™ cAMP reagent.

-

Varying concentrations of this compound are added to the wells, followed by a fixed concentration of forskolin to stimulate cAMP production.

-

Luminescence, which is inversely proportional to the cAMP concentration, is measured using a luminometer.

-

Data are normalized to the response of forskolin alone and plotted against the log concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.

-

In Vivo Thermal Nociception Assays

These behavioral assays in animals are used to assess the potential analgesic effects of a compound.

-

Objective : To evaluate the antinociceptive efficacy of this compound in mouse models of acute thermal pain.[2][8]

-

Compound Administration : this compound is administered, typically via subcutaneous (s.c.) injection, at various doses (e.g., 3, 10, 30 mg/kg).[2][8]

-

A. Tail Flick Assay :

-

A baseline latency for the mouse to flick its tail away from a radiant heat source is measured.

-

After administration of this compound or vehicle, the tail-flick latency is measured at several time points (e.g., 15, 30, 60, 90 minutes).

-

A cut-off time is established to prevent tissue damage.

-

Data are often expressed as the Maximum Possible Effect (%MPE).

-

-

B. Hot Plate Assay :

-

The mouse is placed on a surface maintained at a constant temperature (e.g., 55°C).

-

The latency to a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline.

-

Following compound administration, the latency is re-measured at various time points.

-

A cut-off time is used to prevent injury.

-

Results are analyzed and expressed as %MPE.

-

Conclusion

The initial pharmacological screening of this compound reveals it to be a µ-opioid receptor-preferring agonist.[4][5] It demonstrates moderate affinity and functional potency in vitro, consistent with the molecular actions of classical opioid analgesics.[6][7] However, this in vitro profile did not translate into significant antinociceptive efficacy in animal models of thermal pain at the doses tested.[2][8] This discrepancy highlights the complexity of drug action and the importance of comprehensive screening cascades. Future research may explore the compound's activity in different pain models (e.g., inflammatory, neuropathic), investigate its potential modulation of other receptor systems such as the adrenergic and serotonergic systems[1], and use its unique scaffold as a starting point for the development of novel opioid receptor modulators with potentially improved therapeutic properties.[2]

References

- 1. This compound | 113973-31-2 | NEA97331 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Akuammidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of akuammidine alkaloids. It is designed to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document details the isolation of these compounds, their characterization through various analytical techniques, and their interaction with key biological targets.

Introduction: The Rise of Akuammidine Alkaloids

The quest for novel therapeutic agents has consistently led researchers to the vast chemical diversity of the natural world. Among the myriad of plant-derived compounds, alkaloids have historically been a rich source of medicines and pharmacological tools. The akuammidine alkaloids, a class of monoterpenoid indole alkaloids, have emerged as a significant area of study due to their intriguing chemical structures and promising biological activities.

The primary source of these alkaloids is the seeds of the West African tree Picralima nitida, traditionally used for its analgesic and antipyretic properties.[1] This traditional use has spurred scientific investigation into the constituent alkaloids, with akuammidine being a prominent member. This guide will delve into the scientific journey of akuammidine and its related compounds, from their discovery to their current status as potential leads for drug development.

Discovery and History

The story of akuammidine alkaloids is intrinsically linked to the ethnobotanical use of Picralima nitida. The traditional use of its seeds as a pain reliever prompted early phytochemical investigations. The term "akuammiline," which describes the broader class of related alkaloids, is derived from "akuamma," one of the local names for the plant.[2]

Initial studies in the mid-20th century led to the isolation and characterization of several alkaloids from P. nitida seeds, including akuammine, pseudoakuammigine, and akuammidine.[2][3] These early efforts laid the groundwork for a deeper understanding of the complex chemical makeup of this plant. Subsequent research has not only focused on Picralima nitida but has also identified akuammidine and related alkaloids in other plant species, such as Alstonia scholaris and Vinca minor.

Physicochemical and Spectroscopic Data

The precise characterization of a natural product is fundamental to its development as a research tool or therapeutic agent. The following table summarizes the key physicochemical and spectroscopic data for akuammidine.

| Property | Value |

| Molecular Formula | C₂₁H₂₄N₂O₃ |

| Molecular Weight | 352.4 g/mol |

| Monoisotopic Mass | 352.1787 Da |

| CAS Number | 639-36-1 |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.49 (d, J=7.5 Hz, 1H), 7.30 (d, J=8.1 Hz, 1H), 7.14 (t, J=7.7 Hz, 1H), 7.08 (t, J=7.4 Hz, 1H), 5.45 (q, J=6.8 Hz, 1H), 4.17 (s, 1H), 3.75 (s, 3H), 3.65 (d, J=11.5 Hz, 1H), 3.55 (d, J=11.5 Hz, 1H), 3.20-3.05 (m, 2H), 2.80-2.65 (m, 2H), 2.55 (m, 1H), 2.40 (m, 1H), 1.68 (d, J=6.8 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 175.1, 140.2, 136.4, 128.0, 121.8, 119.5, 118.8, 111.1, 108.2, 65.8, 60.4, 52.8, 52.3, 51.8, 49.6, 45.9, 35.2, 31.9, 29.7, 21.1, 12.4 |

| Mass Spectrometry (ESI-MS) | m/z 353.1865 [M+H]⁺ |

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of akuammidine alkaloids, compiled from established literature.

Isolation of Akuammidine from Picralima nitida Seeds by pH-Zone-Refining Countercurrent Chromatography

This method allows for the efficient separation and purification of alkaloids from a complex plant extract.[1][4]

-

Extraction:

-

Macerate 250 g of powdered Picralima nitida seeds in a methanolic hydrochloric acid solution (400 mL) with stirring for 2 hours.

-

Filter the mixture and evaporate the filtrate to dryness under reduced pressure.

-

Dissolve the resulting extract in 400 mL of 2N aqueous hydrochloric acid.

-

Wash the acidic aqueous solution with hexanes (3 x 400 mL) to remove non-polar compounds.

-

Extract the aqueous layer with dichloromethane (3 x 400 mL).

-

Combine the dichloromethane layers and evaporate to dryness to yield the crude alkaloid fraction.

-

-

pH-Zone-Refining Countercurrent Chromatography:

-

Prepare a two-phase solvent system of methyl tert-butyl ether (MTBE), acetonitrile, and water (e.g., in a 2:2:3 v/v ratio).

-

Add triethylamine (TEA) to the organic (upper) phase as a retainer and hydrochloric acid (HCl) to the aqueous (lower) phase as an eluter.

-

Dissolve the crude alkaloid fraction in a suitable volume of the two-phase solvent system.

-

Perform the separation on a countercurrent chromatography instrument, eluting with the aqueous phase.

-

Monitor the effluent by UV detection (e.g., at 254 nm) and collect fractions.

-

Analyze the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing akuammidine.

-

Combine the pure fractions and evaporate the solvent to obtain purified akuammidine.

-

Opioid Receptor Binding Assay

This protocol is used to determine the binding affinity of akuammidine for different opioid receptor subtypes.[5][6]

-

Materials:

-

Cell membranes expressing human µ (mu), δ (delta), or κ (kappa) opioid receptors.

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Naloxone (for determination of non-specific binding).

-

Test compound (akuammidine) dissolved in an appropriate solvent.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, varying concentrations of akuammidine, and the appropriate radioligand at a concentration near its Kd.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of naloxone (e.g., 10 µM).

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for akuammidine using competitive binding analysis software.

-

Forskolin-Induced cAMP Inhibition Assay (GloSensor™ Assay)

This functional assay determines the effect of akuammidine on Gαi/o-coupled receptor signaling.[5][7]

-

Cell Culture and Transfection:

-

Culture HEK-293 cells stably expressing the opioid receptor of interest.

-

Transiently transfect the cells with a GloSensor™ cAMP plasmid.

-

-

Assay Procedure:

-

Plate the transfected cells in a 384-well white-walled assay plate.

-

Equilibrate the cells with the GloSensor™ cAMP Reagent for 2 hours at room temperature.

-

Add varying concentrations of akuammidine to the wells and incubate for 15 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Measure luminescence immediately using a luminometer.

-

Plot the luminescence signal against the concentration of akuammidine to determine the EC₅₀ value for the inhibition of forskolin-induced cAMP production.

-

Biological Activity and Signaling Pathways

Akuammidine and related alkaloids have been shown to primarily interact with the endogenous opioid system.[6] This interaction is the likely basis for the traditional use of Picralima nitida seeds for pain relief.

Opioid Receptor Activity

Radioligand binding studies have demonstrated that akuammidine binds to µ-, δ-, and κ-opioid receptors with varying affinities. It shows a preference for the µ-opioid receptor.[6] Functional assays, such as the forskolin-induced cAMP inhibition assay, have confirmed that akuammidine acts as an agonist at the µ-opioid receptor.[5]

Table of Biological Activity Data for Akuammidine Alkaloids

| Alkaloid | Receptor | Assay Type | Value (µM) | Reference |

| Akuammidine | µ-opioid | Binding (Ki) | 0.6 | [6] |

| δ-opioid | Binding (Ki) | 2.4 | [6] | |

| κ-opioid | Binding (Ki) | 8.6 | [6] | |

| Akuammine | µ-opioid | Binding (Ki) | 0.5 | [6] |

| Akuammicine | κ-opioid | Binding (Ki) | 0.2 | [6] |

| Akuammicine | κ-opioid | cAMP (EC₅₀) | 1.2 | [8] |

| Pseudoakuammigine | µ-opioid | Agonist (potency) | 2.6 - 5.2 | [3] |

Signaling Pathway of Akuammidine at the µ-Opioid Receptor

Experimental and Drug Discovery Workflow

The process of discovering and characterizing a natural product like akuammidine follows a systematic workflow, from the initial ethnobotanical lead to detailed pharmacological profiling.

Conclusion and Future Directions

Akuammidine and its related alkaloids represent a fascinating class of natural products with a rich history rooted in traditional medicine. Modern scientific techniques have allowed for their detailed chemical and pharmacological characterization, revealing them as modulators of the opioid system. The data and protocols presented in this guide provide a solid foundation for further research into these compounds.

Future research should focus on a number of key areas:

-

Total Synthesis: The development of efficient and scalable total syntheses of akuammidine and its analogs will be crucial for detailed structure-activity relationship studies and the generation of novel chemical entities.

-

Pharmacological Profiling: A more comprehensive understanding of the pharmacology of these alkaloids is needed, including their effects on receptor trafficking, downstream signaling pathways beyond cAMP, and potential for biased agonism.

-

In Vivo Efficacy and Safety: Rigorous preclinical studies are required to evaluate the in vivo efficacy of akuammidine alkaloids in various pain models and to assess their safety profiles, including their potential for tolerance and dependence.

The continued exploration of akuammidine alkaloids holds significant promise for the development of new and potentially safer analgesic drugs. This in-depth technical guide serves as a valuable resource to support and inspire these future research endeavors.

References

- 1. Collection - Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - Journal of Natural Products - Figshare [figshare.com]

- 2. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to (Z)-Akuammidine (C21H24N2O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Akuammidine is a monoterpenoid indole alkaloid with the molecular formula C21H24N2O3. Primarily isolated from plant species such as Gelsemium elegans and the seeds of Picralima nitida, this natural compound has garnered significant interest within the scientific community.[1][2][3] Its pharmacological profile is characterized by its interaction with opioid receptors, exhibiting a preference for the μ-opioid receptor. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its primary signaling pathway. The information is presented to support further research and development of this promising bioactive molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of future experiments.

| Property | Value | Source |

| Molecular Formula | C21H24N2O3 | [1] |

| Molecular Weight | 352.4 g/mol | [1] |

| IUPAC Name | methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate | [1] |

| Canonical SMILES | CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC | [1] |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Melting Point | 240 °C | [2] |

| Boiling Point | 513 °C | [2] |

Biological Activity: Opioid Receptor Binding

This compound has been identified as an agonist at opioid receptors, with a notable preference for the μ-opioid receptor. The binding affinities, expressed as Ki values, are summarized in Table 2. This opioidergic activity is the foundation for its potential therapeutic applications, particularly in analgesia.

| Receptor | Ki (μM) | Source |

| μ-opioid receptor | 0.6 | |

| δ-opioid receptor | 2.4 | |

| κ-opioid receptor | 8.6 |

Experimental Protocols

Isolation of this compound from Picralima nitida Seeds

The following protocol is a summary of the method described by Creed et al. (2020) for the isolation of akuammidine using pH-zone-refining countercurrent chromatography.

Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: The ground seeds of Picralima nitida are subjected to extraction with dichloromethane (DCM).

-

Chromatography: The resulting crude extract is then purified using pH-zone-refining countercurrent chromatography.

-

Fractionation: Elution of the alkaloids is achieved over a pH gradient, with different alkaloids partitioning at different pH ranges.

-

Identification: The collected fractions are analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of this compound.

Total Synthesis of Akuammidine

The first total synthesis of akuammidine was reported by Zhang et al. (2022). While a detailed, step-by-step protocol is not provided in the publication, the key synthetic step involves an Aldol condensation with formaldehyde.

Key Synthetic Step:

-

An advanced intermediate (compound 24 in the publication) is treated with lithium diisopropylamide (LDA).

-

The resulting enolate is then reacted with formaldehyde to introduce the hydroxymethyl group at the C16 position, yielding the desired akuammidine stereoisomer.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of this compound to opioid receptors.

Workflow for Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (μ, δ, or κ) are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for μ-opioid receptors) and varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and the Ki values are calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of this compound at the μ-opioid receptor by measuring the inhibition of cyclic AMP (cAMP) production.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the μ-opioid receptor and a cAMP biosensor (e.g., GloSensor) are cultured.

-

Treatment: The cells are treated with forskolin (to stimulate adenylyl cyclase and increase cAMP levels) in the presence of varying concentrations of this compound.

-

Measurement: The luminescence signal from the cAMP biosensor is measured over time.

-

Data Analysis: The inhibition of the forskolin-induced cAMP production by this compound is quantified, and EC50 values are determined from the concentration-response curves.

Signaling Pathway

This compound acts as a G protein-biased agonist at the μ-opioid receptor. Upon binding, it preferentially activates the Gαi/o subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Notably, this activation occurs with low recruitment of β-arrestin 2, which is a pathway associated with some of the adverse effects of traditional opioids.

Signaling Pathway of this compound at the μ-Opioid Receptor

Caption: Signaling pathway of this compound at the μ-opioid receptor.

Conclusion

This compound is a compelling natural product with well-defined interactions at opioid receptors. Its G protein-biased agonism at the μ-opioid receptor suggests a potential for developing novel analgesics with an improved side-effect profile. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing alkaloid. Further research into its total synthesis, downstream signaling, and in vivo efficacy is warranted to fully elucidate its pharmacological properties and potential clinical applications.

References

Spectroscopic and Mechanistic Insights into (Z)-Akuammidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the indole alkaloid (Z)-Akuammidine, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of this data are also presented. Furthermore, this guide delves into the primary signaling pathway through which this compound is understood to exert its biological effects, visualized through a detailed diagram.

Spectroscopic Data of this compound

This compound, a notable indole alkaloid, possesses the molecular formula C₂₁H₂₄N₂O₃ and a molecular weight of 352.4 g/mol .[1] Its spectroscopic data are crucial for its identification, characterization, and analysis in various experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR spectral data for Akuammidine, presumed to be the (Z)-isomer, in deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data for Akuammidine

| Proton | Chemical Shift (δ) in CD₃OD (ppm) | Multiplicity | J (Hz) |

| H-Ar | 7.39 | d | 7.7 |

| H-Ar | 7.29 | d | 8.0 |

| H-Ar | 7.06 | t | 7.4 |

| H-Ar | 6.98 | t | 7.4 |

| H-vinyl | 5.47 | q | 6.7 |

| H-CH₂ | 4.25 | d | 9.7 |

| H-CH₂ | 3.80 | d | 9.7 |

Data from Creed et al., 2020.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about its structure through fragmentation analysis.

Table 2: Mass Spectrometry Data for Akuammidine

| Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

| ESI | 353 | 166 |

Data from Vrabec et al.[3]

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and MS data presented above. These protocols are based on general procedures for the analysis of indole alkaloids.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and characterization.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance series, 400 MHz or higher)

-

Standard 5 mm NMR tubes

Reagents:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃ or CD₃OD, 99.8% D)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound sample. Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 200-240 ppm, and a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative data if needed.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

-

-

2D NMR Experiments (Optional): For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Objective: To determine the mass of this compound and study its fragmentation pattern.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Reagents and Materials:

-

This compound sample

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium acetate (for modifying the mobile phase)

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase.

-

LC Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., a mixture of water with 0.1% formic acid and acetonitrile).

-

Inject the sample onto the column.

-

Elute the compound using a gradient program, for example, increasing the percentage of acetonitrile over time to separate the analyte from other components.

-

-

MS Detection:

-

Operate the ESI source in positive ion mode.

-

Set the mass spectrometer to scan a relevant m/z range (e.g., 100-500) to detect the protonated molecule [M+H]⁺.

-

Typical ESI source parameters: spray voltage of 3-5 kV, capillary temperature of 250-350°C, and appropriate nebulizer and drying gas flow rates.

-

-

MS/MS Fragmentation:

-

Select the [M+H]⁺ ion of this compound (m/z 353) as the precursor ion.

-

Fragment the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Scan for the resulting product ions to obtain the MS/MS spectrum.

-

Signaling Pathway of this compound

This compound is known to interact with opioid receptors, which are G-protein coupled receptors (GPCRs). Its analgesic effects are believed to be mediated through the modulation of the opioid receptor signaling cascade. The following diagram illustrates the key steps in this pathway.

Caption: Opioid Receptor Signaling Pathway of this compound.

Workflow of the Signaling Pathway:

-

This compound Binding: this compound acts as a ligand, binding to the extracellular domain of an opioid receptor, which is a type of G-protein coupled receptor (GPCR) embedded in the cell membrane.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated intracellular G-protein. The G-protein releases its bound GDP and binds GTP.

-

G-Protein Dissociation: The activated G-protein dissociates into its constituent subunits: Gα-GTP and Gβγ.

-

Downstream Effects of Gα-GTP: The Gα-GTP subunit typically inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP). Reduced cAMP levels subsequently decrease the activity of Protein Kinase A (PKA).

-

Downstream Effects of Gβγ: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It typically activates inwardly rectifying potassium (K⁺) channels, leading to hyperpolarization of the neuron and reduced excitability. It also inhibits voltage-gated calcium (Ca²⁺) channels, which reduces neurotransmitter release. Furthermore, the Gβγ subunit can activate other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

-

Cellular Response: The combined effects of reduced neuronal excitability and decreased neurotransmitter release contribute to the analgesic (pain-relieving) effects associated with this compound.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of (Z)-Akuammidine and related akuammiline alkaloids. It is intended for researchers, scientists, and drug development professionals interested in the natural synthesis of these pharmaceutically relevant compounds. This document details the key enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the biosynthetic logic.

Introduction

This compound belongs to the akuammiline class of monoterpenoid indole alkaloids (MIAs), a diverse group of natural products with significant therapeutic potential.[1][2] These alkaloids are biosynthesized in various plant species, primarily within the Apocynaceae family.[1][3] The intricate stereochemical architecture of these molecules arises from a series of complex enzymatic reactions, starting from the central precursor strictosidine.[1] Understanding the biological origin of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

The Biosynthetic Pathway

The biosynthesis of this compound and related akuammiline alkaloids is a branched pathway that diverges from the central MIA intermediate, geissoschizine. The initial steps leading to geissoschizine are well-established and begin with the condensation of tryptamine and secologanin to form strictosidine, catalyzed by strictosidine synthase.[1] Following deglycosylation, a series of spontaneous reactions and enzymatic transformations lead to the formation of geissoschizine.

The key divergence point for the formation of the akuammiline scaffold occurs at the level of geissoschizine, which is a substrate for several homologous cytochrome P450 monooxygenases (CYPs).[1][4]

Key Enzymatic Steps:

-

Cyclization of Geissoschizine: The oxidative cyclization of 19E-geissoschizine is a critical step that determines the resulting alkaloid skeleton. This reaction is catalyzed by two main types of CYPs:

-

Sarpagan Bridge Enzymes (SBEs): These enzymes catalyze the formation of a C5-C16 bond, leading to the sarpagan scaffold. SBEs, such as those from Rauvolfia serpentina and Catharanthus roseus, primarily produce polyneuridine aldehyde (16R) and to a lesser extent, its 16S epimer, akuammidine aldehyde.[1][5][6]

-

Rhazimal Synthases (RHSs): Found in plants like Alstonia scholaris, RHSs catalyze the formation of a C7-C16 bond, producing the akuammilan scaffold precursor, rhazimal (16R).[1][4][7]

-

-

Formation of Akuammidine Aldehyde: Sarpagan Bridge Enzymes can produce both 16R (polyneuridine aldehyde) and 16S (akuammidine aldehyde) diastereomers.[3] The ratio of these products can vary depending on the specific SBE and plant species.

-

Reduction to this compound: Akuammidine aldehyde is subsequently reduced to this compound by an akuammidine aldehyde reductase (AAR) .[1] This enzyme has been identified and characterized, and it specifically reduces the aldehyde at C17 to a primary alcohol.[8]

The overall pathway leading to this compound is a branch of the sarpagan alkaloid biosynthesis.

Quantitative Data

The following table summarizes the available kinetic data for key enzymes in the biosynthesis of sarpagan and akuammiline alkaloids.

| Enzyme | Substrate | Apparent KM (µM) | Source Organism | Reference |

| Sarpagan Bridge Enzyme (RsSBE) | Geissoschizine | 22.5 | Rauvolfia serpentina | [5] |

| Sarpagan Bridge Enzyme (GsSBE) | Geissoschizine | 35.3 | Gelsemium sempervirens | [5] |

| Alstonine Synthase (CrCYP71AY1) | Tetrahydroalstonine | 19.6 | Catharanthus roseus | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

4.1. In Vitro Enzyme Assays

This protocol is adapted from studies on SBEs and RHSs.[1]

-

Enzyme Source: Microsomal fractions from yeast (Pichia pastoris or Saccharomyces cerevisiae) or insect cells (Spodoptera frugiperda) expressing the cytochrome P450 enzyme of interest (e.g., SBE or RHS) and a compatible cytochrome P450 reductase.

-

Reaction Mixture:

-

100 µL total volume

-

50 mM Tris-HCl buffer (pH 7.5)

-

1.5 mM NADPH

-

10-50 µg of microsomal protein

-

50 µM Geissoschizine (substrate)

-

-

Procedure:

-

Combine all components except the substrate in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate, geissoschizine.

-

Incubate at 30°C for 1-2 hours with gentle shaking.

-

Quench the reaction by adding an equal volume of methanol.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.

-

Analyze the supernatant by LC-MS/MS.

-

4.2. Heterologous Expression in Nicotiana benthamiana

This transient expression system is useful for rapid functional characterization of biosynthetic enzymes.[9]

-

Gene Constructs: Clone the coding sequences of the biosynthetic genes (e.g., SBE, AAR) into a plant expression vector (e.g., pEAQ-HT-DEST1) under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Agrobacterium Transformation: Transform the expression constructs into Agrobacterium tumefaciens (e.g., strain GV3101).

-

Infiltration:

-

Grow the transformed Agrobacterium cultures to an OD600 of 0.8-1.0.

-

Pellet the cells by centrifugation and resuspend in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl2, 150 µM acetosyringone).

-

Infiltrate the abaxial side of young N. benthamiana leaves using a needleless syringe. For co-expression of multiple enzymes, mix the respective Agrobacterium cultures before infiltration.

-

-

Metabolite Extraction and Analysis:

-

Harvest the infiltrated leaf tissue 5-7 days post-infiltration.

-

Freeze-dry and grind the tissue to a fine powder.

-

Extract the alkaloids with methanol or ethyl acetate.

-

Analyze the extracts by LC-MS/MS.

-

4.3. Analytical Methods

-

LC-MS/MS Analysis:

-

Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120, EC-C18, 4.6 × 100 mm, 2.7 µm) is commonly used for separation.[1]

-

Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid, is typically employed.[1]

-

Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection of the alkaloids.[1] Key MRM transitions for relevant compounds are:

-

Geissoschizine: [M+H]+ m/z 353

-

Akuammidine aldehyde/Polyneuridine aldehyde: [M+H]+ m/z 351

-

This compound: [M+H]+ m/z 353

-

-

-

NMR Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) is essential for the structural elucidation and stereochemical confirmation of the biosynthetic products.[1] 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed on purified compounds.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway from primary precursors to this compound.

Experimental Workflow for Enzyme Characterization